molecular formula C25H23N3O2 B11193396 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide

2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide

Cat. No.: B11193396
M. Wt: 397.5 g/mol
InChI Key: IRSMNUBGVQEENB-UHFFFAOYSA-N
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Description

2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps include acylation and amination reactions to introduce the acetamido and phenylacetamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C25H23N3O2/c1-17-9-5-7-13-21(17)27-25(30)24(18-10-3-2-4-11-18)28-23(29)15-19-16-26-22-14-8-6-12-20(19)22/h2-14,16,24,26H,15H2,1H3,(H,27,30)(H,28,29)

InChI Key

IRSMNUBGVQEENB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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